2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid

Description

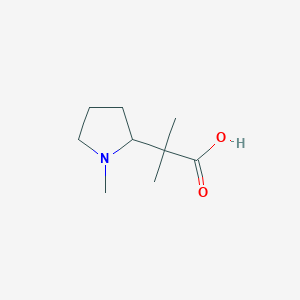

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid is a branched carboxylic acid featuring a pyrrolidine ring substituted with a methyl group at the nitrogen (1-methylpyrrolidin-2-yl). This structure confers both hydrophobic (methyl groups) and hydrophilic (carboxylic acid and tertiary amine) properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

SBHOYILKCTVSGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid typically involves the reaction of 2-methylpyrrolidine with a suitable propanoic acid derivative. One common method involves the use of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes a series of reactions to yield the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are designed to produce the compound in high yields and with high purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, ion channels, and signaling proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical attributes of 2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Pyrrolidine vs. This may improve solubility in polar solvents and interaction with biological targets.

- Acidity: The carboxylic acid group dominates acidity (pKa ~2–3), but the electron-donating methylpyrrolidine substituent may slightly reduce acidity compared to aryl-substituted analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid ).

- Thermal Stability : Compound 6a decomposes above 218°C, suggesting similar thermal sensitivity for the target compound due to shared functional groups.

Biological Activity

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid, with the CAS number 1784054-94-9, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a propanoic acid moiety substituted with a 1-methylpyrrolidine group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological potentials, including effects on the central nervous system and metabolic pathways.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that compounds similar to this compound may exhibit sedative or anxiolytic properties. This is particularly relevant given the structural similarity to known CNS-active agents.

- Metabolic Impact : The compound's structure suggests potential interactions with metabolic enzymes, which could affect drug metabolism and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| CNS Effects | Potential sedative/anxiolytic properties | |

| Metabolic Interactions | Possible modulation of metabolic enzymes | |

| Toxicity Studies | Limited data on embryotoxicity |

Case Study: CNS Activity Evaluation

A study conducted on related compounds demonstrated that modifications in the pyrrolidine structure significantly impacted their sedative effects. In this context, this compound could be hypothesized to possess similar or enhanced effects due to its unique structural features.

Toxicological Considerations

While the pharmacological potential is promising, it is essential to consider the toxicity profile of this compound. Research indicates that compounds in this class may exhibit varying degrees of toxicity, necessitating further investigation into their safety profiles.

Table 2: Toxicity Data Overview

Q & A

Q. Table 1. Example Impurities in Propanoic Acid Derivatives

| Impurity ID | Structure | CAS RN | Detection Method |

|---|---|---|---|

| Imp. A(EP) | (2RS)-2-[3-(2-Methylpropyl)phenyl] | 66622-47-7 | HPLC-UV |

| Imp. L(EP) | 2-[4-(1-Hydroxy-2-methylpropyl)phenyl] | 53949-53-4 | NMR/MS |

Advanced: How do metabolic studies inform the stability of this compound in biological systems?

Answer:

Metabolic stability is assessed via:

- In Vitro Hepatocyte Assays: Incubate with liver microsomes to identify oxidation or demethylation pathways, as done for 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid .

- Isotope Labeling: Use C-labeled analogs to track metabolic fate in animal models .

- CYP Enzyme Screening: Identify cytochrome P450 isoforms responsible for metabolism using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.